2-Ethyl-6-isopropylpyridine hydrochloride
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Overview
Description
2-Ethyl-6-isopropylpyridine hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-isopropylpyridine hydrochloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-ethylpyridine with isopropyl halides under basic conditions to introduce the isopropyl group at the 6-position . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-isopropylpyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-Ethyl-6-isopropylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-isopropylpyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Ethylpyridine: Lacks the isopropyl group at the 6-position.
6-Isopropylpyridine: Lacks the ethyl group at the 2-position.
2,6-Dimethylpyridine: Has methyl groups instead of ethyl and isopropyl groups.
Uniqueness
2-Ethyl-6-isopropylpyridine hydrochloride is unique due to the presence of both ethyl and isopropyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other pyridine derivatives .
Properties
Molecular Formula |
C10H16ClN |
---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
2-ethyl-6-propan-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-4-9-6-5-7-10(11-9)8(2)3;/h5-8H,4H2,1-3H3;1H |
InChI Key |
KDYJGTDJNWKPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)C(C)C.Cl |
Origin of Product |
United States |
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